molecular formula C18H28BNO3 B8159659 N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8159659
M. Wt: 317.2 g/mol
InChI Key: FHXQRBAQBIBEGI-UHFFFAOYSA-N
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Description

N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group in this compound makes it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 4-methyl-3-nitrobenzoic acid with isobutylamine to form the corresponding amide. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the boronic ester group.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine before borylation.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and aryl halides.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes and in the design of molecular sensors.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

N-Isobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups that confer distinct reactivity and stability. The isobutyl group provides steric hindrance, which can influence the compound’s behavior in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-methyl-N-(2-methylpropyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-12(2)11-20-16(21)14-9-8-13(3)15(10-14)19-22-17(4,5)18(6,7)23-19/h8-10,12H,11H2,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXQRBAQBIBEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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